

5-Phenylnicotinic Acid CAS 10177-12-5

properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenylnicotinic Acid

Cat. No.: B167589

[Get Quote](#)

An In-depth Technical Guide to **5-Phenylnicotinic Acid** (CAS 10177-12-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Phenylnicotinic Acid**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Our focus extends beyond a simple recitation of properties to an integrated discussion of its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

5-Phenylnicotinic acid is a derivative of nicotinic acid (Vitamin B3), distinguished by a phenyl group at the 5-position of the pyridine ring.^[1] This substitution significantly influences its steric and electronic properties compared to the parent molecule, opening new avenues for its application in medicinal chemistry and materials science. The presence of the aromatic phenyl ring, the heterocyclic pyridine core, and the carboxylic acid functional group creates a molecule with diverse chemical reactivity and potential for targeted biological interactions.^[1]

Key Identifiers and Properties

The fundamental properties of **5-Phenylnicotinic Acid** are summarized below. These values are critical for experimental design, from reaction setup to purification and analytical characterization.

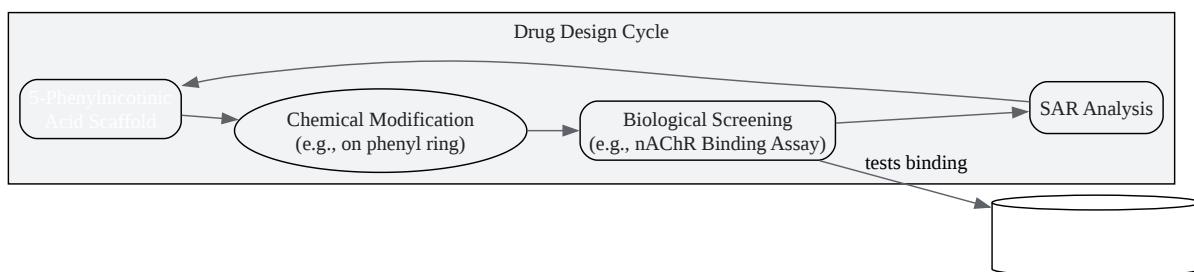
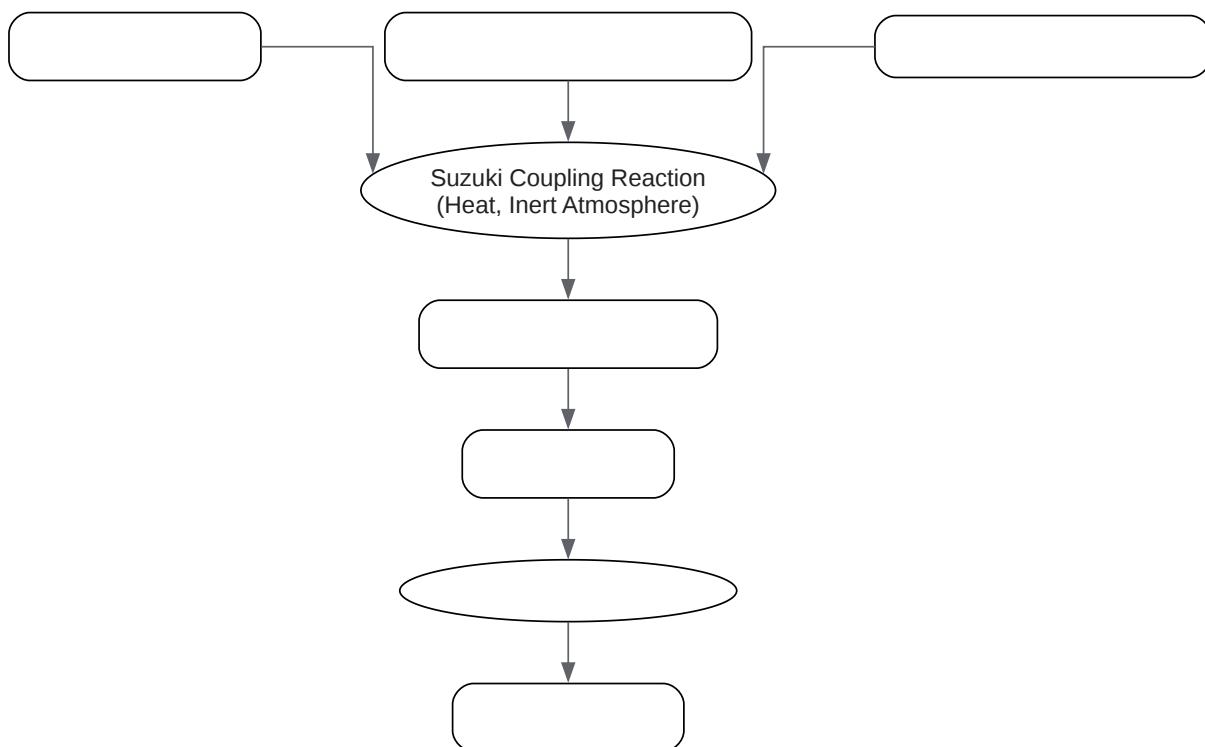
Property	Value	Source(s)
CAS Number	10177-12-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	199.21 g/mol	[2] [3]
Appearance	White solid	[1]
Melting Point	~260 °C	[2]
Boiling Point	420.1 °C at 760 mmHg	[2]
Density	1.241 g/cm ³	[2]
Flash Point	207.8 °C	[2]
Synonyms	5-Phenylpyridine-3-carboxylic acid	[1] [2]

Structural Representation

The two-dimensional structure of **5-Phenylnicotinic Acid** highlights the key functional groups available for chemical modification.

Caption: 2D Structure of **5-Phenylnicotinic Acid**.

Solubility Profile



While specific quantitative solubility data for **5-Phenylnicotinic Acid** is not widely published, a qualitative assessment can be made based on its structure and data from the parent compound, nicotinic acid. It is expected to exhibit moderate solubility in water, which can be enhanced at basic pH due to the deprotonation of the carboxylic acid.[\[1\]](#) It is generally soluble in organic solvents like DMSO and dimethylformamide.[\[4\]](#)[\[5\]](#) For experimental work, solubility testing in the chosen reaction or analysis solvent is a mandatory preliminary step.

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-quality material. For **5-Phenylnicotinic Acid**, a Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach, offering high yields and functional group tolerance.^{[6][7]} This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with phenylboronic acid.

Proposed Synthetic Pathway: Suzuki Coupling

The workflow below outlines the synthesis starting from commercially available 5-bromonicotinic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 2. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymancell.com [cdn.caymancell.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activity of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Phenylnicotinic Acid CAS 10177-12-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167589#5-phenylnicotinic-acid-cas-10177-12-5-properties\]](https://www.benchchem.com/product/b167589#5-phenylnicotinic-acid-cas-10177-12-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com